Cas no 2154-68-9 (3-Carboxy-PROXYL)

3-Carboxy-PROXYL is a nitroxide radical compound widely utilized as a spin label and spin probe in electron paramagnetic resonance (EPR) spectroscopy. Its key advantages include stability, water solubility due to the carboxyl functional group, and the ability to provide insights into molecular dynamics and local environments in biological and chemical systems. The compound’s persistent radical nature allows for non-invasive probing of oxidative stress, membrane fluidity, and protein interactions. Its carboxyl group facilitates conjugation to biomolecules, enhancing versatility in research applications. 3-Carboxy-PROXYL is particularly valuable in studying free radical processes, redox reactions, and structural analysis in complex systems.
3-Carboxy-PROXYL structure
3-Carboxy-PROXYL structure
Product Name:3-Carboxy-PROXYL
CAS No:2154-68-9
MF:C9H16NO3
MW:186.228242874146
MDL:MFCD00003167
CID:84143
PubChem ID:87566414
Update Time:2025-05-20

3-Carboxy-PROXYL Chemical and Physical Properties

Names and Identifiers

    • 3-carboxy-2,2,5,5-tetramethylpyrrolidin-1-yloxy
    • 3-Carboxy-Proxyl
    • 3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl Free Radical
    • 2,2,5,5-Tetramethyl-3-carboxypyrrolidine-N-oxyl
    • 3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
    • 1-oxyl-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid radical
    • 3-carboxy-2,2,5,5-tetramethylpyrrolidine-N-oxyl radical
    • 3-CARBOXY-PROXYL,FREE RADICAL
    • 4-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl radical
    • 4-carboxy-PROXYL
    • Carboxyproxyl
    • pca(radical)
    • RARECHEM AL BO 1259
    • t517
    • 3-Carboxyproxyl
    • DL-3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl
    • NSC 158842
    • PCA
    • 3-Carboxy-PROXYL Free Radical
    • PCA (radical)
    • T 517
    • 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
    • 3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl
    • 2,2,5,5-Tetramethyl-3-pyrrolidine-1-oxyl-3-carboxylic acid
    • 3-Carboxy-2,2,5,5-tetramethylpyrrolidinyloxyl
    • 3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl
    • 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
    • (3-carboxy-2,2,5,5-tetramethyl
    • 3-CARBOXY-PROXYL, FREE RADICAL
    • 3-CARBOXY-2,2,5,5-TETRAMETHYL-1-PYRROLIDINE-1-OXYL
    • 1-Hydroxy-2,2,5,5-tetramethyl-3-pyrrolidinecarboxylic acid
    • 3-Carboxy-PROXYL
    • MDL: MFCD00003167
    • Inchi: 1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)
    • InChI Key: GEPIUTWNBHBHIO-UHFFFAOYSA-N
    • SMILES: N1([O])C(C)(C)CC(C(=O)O)C1(C)C |^1:1|
    • BRN: 4136411

Computed Properties

  • Exact Mass: 187.12100
  • Monoisotopic Mass: 186.113018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -1.6
  • Topological Polar Surface Area: 41.5

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.1417 (rough estimate)
  • Melting Point: 200 °C (dec.) (lit.)
  • Boiling Point: 320.72°C (rough estimate)
  • Flash Point: 139.6°C
  • Refractive Index: 1.4640 (estimate)
  • Solubility: 可溶于水基(轻微)、氯仿(轻微、超声处理)、甲醇(轻微)
  • Water Partition Coefficient: Soluble in water (partly miscible), methanol (50 mg/ml), acetone, dichloromethane and chloroform.
  • PSA: 60.77000
  • LogP: 1.27720
  • Solubility: Not determined

3-Carboxy-PROXYL Security Information

3-Carboxy-PROXYL Customs Data

  • HS CODE:2933998090

3-Carboxy-PROXYL Pricemore >>

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3-Carboxy-PROXYL Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:2154-68-9)3-Carboxy-PROXYL
Order Number:A974157
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:35
Price ($):287.0
Email:sales@amadischem.com

Additional information on 3-Carboxy-PROXYL

Introduction to 3-Carboxy-PROXYL (CAS No: 2154-68-9)

3-Carboxy-PROXYL, identified by the Chemical Abstracts Service Number (CAS No) 2154-68-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its carboxylic acid and hydroxyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development. Its molecular structure and reactivity profile have positioned it as a key player in the synthesis of bioactive molecules, particularly in the design of novel therapeutic agents.

The structure of 3-Carboxy-PROXYL consists of a propyl chain terminated with a carboxylic acid group and a hydroxyl group on the third carbon atom. This configuration imparts a high degree of flexibility and reactivity, enabling its use in diverse chemical transformations. The compound’s ability to participate in esterification, etherification, and oxidation reactions makes it a versatile building block for constructing more complex molecules. In recent years, researchers have leveraged these properties to develop innovative approaches for the synthesis of pharmacologically relevant compounds.

One of the most compelling aspects of 3-Carboxy-PROXYL is its role in the development of bioactive molecules targeting various diseases. For instance, studies have demonstrated its utility in the synthesis of protease inhibitors, which are critical for treating conditions such as cancer and infectious diseases. The carboxylic acid group provides a site for covalent bonding with other functional groups, while the hydroxyl group allows for further derivatization, enabling the creation of highly specific inhibitors. These characteristics have made 3-Carboxy-PROXYL a cornerstone in medicinal chemistry research.

Recent advancements in computational chemistry have further enhanced the understanding of 3-Carboxy-PROXYL’s reactivity and its potential applications. Molecular modeling studies have revealed that this compound can act as a Michael acceptor, facilitating nucleophilic addition reactions that are pivotal in drug discovery. Such insights have guided the design of novel synthetic routes, improving both efficiency and yield. Moreover, the integration of machine learning algorithms has enabled researchers to predict optimal reaction conditions, reducing trial-and-error experimentation and accelerating the development pipeline.

The pharmaceutical industry has also recognized the significance of 3-Carboxy-PROXYL in developing next-generation therapeutics. Its incorporation into drug candidates has led to compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For example, derivatives of 3-Carboxy-PROXYL have been explored as potential treatments for neurodegenerative disorders, where their ability to cross the blood-brain barrier is particularly advantageous. These findings underscore the compound’s broad applicability across multiple therapeutic areas.

In addition to its pharmaceutical applications, 3-Carboxy-PROXYL has found utility in materials science and industrial chemistry. Its reactivity allows for the synthesis of polymers with tailored properties, making it valuable for creating advanced materials used in electronics and biodegradable plastics. The compound’s role in green chemistry initiatives is also noteworthy, as it enables more sustainable synthetic pathways by reducing waste and minimizing hazardous byproducts.

The future prospects for 3-Carboxy-PROXYL are promising, with ongoing research focusing on expanding its applications and optimizing its synthesis. Innovations in catalytic systems are expected to further enhance its utility, making it an even more indispensable tool in chemical biology and pharmaceutical development. As our understanding of molecular interactions continues to evolve, compounds like 3-Carboxy-PROXYL will undoubtedly play a crucial role in shaping the future of medicine and materials science.

In conclusion, 3-Carboxy-PROXYL (CAS No: 2154-68-9) represents a significant advancement in synthetic chemistry and drug development. Its unique structural features and reactivity profile have positioned it as a versatile intermediate with broad applications across pharmaceuticals, materials science, and industrial chemistry. As research progresses, we can anticipate even more innovative uses for this compound, further solidifying its importance in scientific endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2154-68-9)3-Carboxy-PROXYL
A974157
Purity:99%
Quantity:1g
Price ($):287.0
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